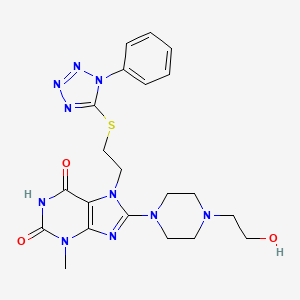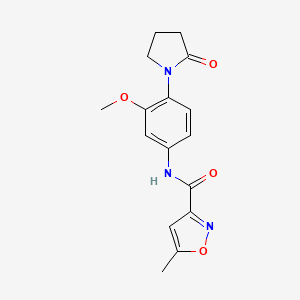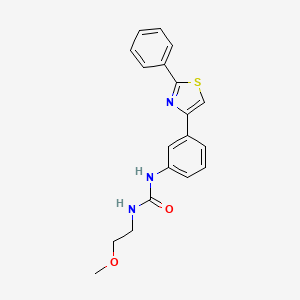
1-(2-Methoxyethyl)-3-(3-(2-phenylthiazol-4-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-3-(3-(2-phenylthiazol-4-yl)phenyl)urea, also known as compound A, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various studies, particularly in the field of cancer research.
科学的研究の応用
Synthesis and Analytical Applications
The synthesis of deuterium-labeled compounds, such as AR-A014418, which shares a structural resemblance to the queried compound, demonstrates the utility in drug absorption, distribution, and pharmacokinetics studies. This approach facilitates precise analytical measurements in LC–MS analysis, underscoring the importance of such compounds in the development of potential drugs with activities against cancer cells, nociceptive pain, and neurodegenerative disorders (Liang et al., 2020).
Biological Activities and Potential Therapeutic Applications
- Inhibitors of Protein Kinases : Pyridylthiazole-based ureas, analogous to the queried compound, have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), highlighting their potential in treating diseases where ROCK activity is implicated, such as cancer and cardiovascular diseases (Pireddu et al., 2012).
- Antiparkinsonian Activity : Urea and thiourea derivatives of thiazolopyrimidine have shown significant antiparkinsonian activity in preclinical models, suggesting the potential therapeutic value of such compounds in the treatment of Parkinson's disease and related neurodegenerative conditions (Azam et al., 2009).
Anion Recognition and Photophysical Studies
Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes have been synthesized, showcasing their anion recognition properties through photophysical studies. This illustrates the utility of such compounds in the development of new materials for sensing applications (Singh et al., 2016).
Environmental Stability and Photodegradation
The environmental stability and photodegradation behavior of substituted urea compounds, including those related to pesticides like prosulfuron, have been examined, providing insights into their persistence and transformation in the environment. This research is critical for assessing the environmental impact of such compounds (Gatidou & Iatrou, 2011).
特性
IUPAC Name |
1-(2-methoxyethyl)-3-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-11-10-20-19(23)21-16-9-5-8-15(12-16)17-13-25-18(22-17)14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJBVIPYVAGGAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

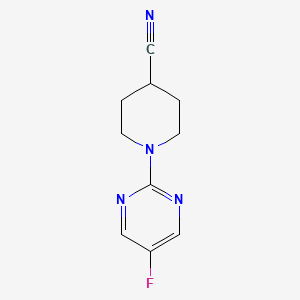
![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2992374.png)
![N-(4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2992376.png)

![N-[3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide](/img/structure/B2992379.png)


![(2S,3R,4R,5S,6R)-2-[[(2S,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-6-methyl-2-[(3R,6R,8S,10S,12S,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/no-structure.png)
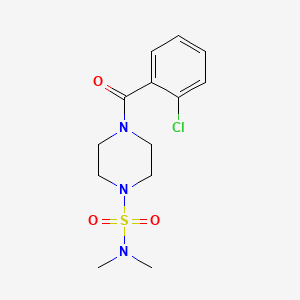

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2992388.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2992391.png)
